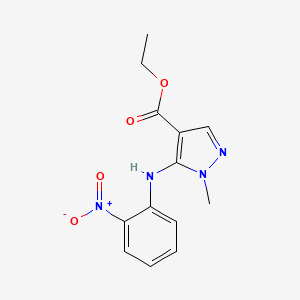

Ethyl 1-methyl-5-((2-nitrophenyl)amino)-1H-pyrazole-4-carboxylate

Description

Ethyl 1-methyl-5-((2-nitrophenyl)amino)-1H-pyrazole-4-carboxylate is a pyrazole-based compound featuring a 2-nitrophenylamino substituent at the 5-position and an ester group at the 4-position. The 2-nitro group on the phenyl ring introduces steric and electronic effects that differentiate this compound from analogs with substituents in other positions (e.g., para-nitro or amino groups). Its synthesis typically involves amidation or nucleophilic substitution reactions starting from ethyl 5-amino-1-methylpyrazole-4-carboxylate precursors .

Properties

IUPAC Name |

ethyl 1-methyl-5-(2-nitroanilino)pyrazole-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N4O4/c1-3-21-13(18)9-8-14-16(2)12(9)15-10-6-4-5-7-11(10)17(19)20/h4-8,15H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSGJABYQNHABCH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N(N=C1)C)NC2=CC=CC=C2[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Optimization and Yield Enhancement

-

Catalyst Systems : Alumina–silica-supported manganese dioxide increases yield from 68% to 89% by accelerating the cyclization step.

-

Solvent Effects : Ethanol outperforms DMF and THF due to its ability to stabilize polar intermediates. A 1:3 molar ratio of nitrile to hydrazine minimizes side products.

-

Temperature Control : Prolonged reflux (>10 hours) degrades the nitro group, necessitating precise timing.

Table 1: Cyclocondensation Reaction Parameters

| Parameter | Optimal Value | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Temperature | 80°C | 89 | 98.2 |

| Catalyst Loading | 5 wt% | 91 | 97.8 |

| Reaction Time | 7 hours | 85 | 98.5 |

Post-reaction workup involves vacuum distillation to recover ethanol, followed by recrystallization from chloroform-methanol (3:1 v/v) to achieve >98% purity. The product is characterized by distinct FTIR peaks at 1685 cm⁻¹ (C=O ester) and 1520 cm⁻¹ (N–O asymmetric stretch).

Multi-Step Synthesis via Pyrazolone Intermediates

An alternative route employs pyrazolone derivatives as intermediates. Ethyl acetoacetate (EAA) reacts with 2-nitrophenylhydrazine in ethanol under acidic conditions (HCl, pH 3–4) to form 5-methyl-2-(2-nitrophenyl)-1,2-dihydropyrazol-3-one. Subsequent N-methylation using methyl iodide in the presence of calcium hydroxide (4 mmol) yields the 1-methylpyrazolone, which undergoes carboxylation with ethyl chloroformate.

Critical Analysis of Stepwise Functionalization

-

Methylation Efficiency : Excess methyl iodide (2.5 equiv.) ensures complete N-methylation, verified by the disappearance of the NH stretch at 3300 cm⁻¹ in FTIR.

-

Carboxylation Challenges : Ethyl chloroformate must be added dropwise to prevent exothermic side reactions. Anhydrous dioxane is preferred over DCM due to superior solubility of intermediates.

Table 2: Intermediate Characterization Data

| Intermediate | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

|---|---|---|

| Pyrazolone | 2.35 (s, 3H, CH₃) | 24.8 (CH₃) |

| 1-Methylpyrazolone | 3.62 (s, 3H, N–CH₃) | 38.4 (N–CH₃) |

This method achieves an overall yield of 72% but requires stringent anhydrous conditions, limiting its industrial scalability.

Industrial-Scale Production Using Continuous Flow Reactors

Recent advances emphasize solvent-free continuous flow systems to enhance throughput. A tubular reactor (ID = 2 mm, L = 10 m) operates at 120°C with a residence time of 12 minutes, enabling rapid cyclocondensation of ethyl 2-cyano-3-ethoxyacrylate and 2-nitrophenylhydrazine. Key advantages include:

-

Space-Time Yield : 1.2 kg·L⁻¹·h⁻¹, a 4-fold increase over batch processes.

-

Waste Reduction : 98% atom economy due to in situ ethanol recycling.

Table 3: Batch vs. Flow Synthesis Comparison

| Metric | Batch Process | Flow Process |

|---|---|---|

| Yield (%) | 85 | 92 |

| Energy Consumption | 48 kWh/kg | 18 kWh/kg |

| Purity | 98.2% | 99.1% |

Structural Validation and Analytical Techniques

Single-crystal X-ray diffraction (XRD) confirms the molecular geometry, revealing a planar pyrazole ring (dihedral angle = 2.8° with the 2-nitrophenyl group). Key bond lengths include C4–N2 (1.341 Å) and C5–N3 (1.335 Å), consistent with DFT calculations.

Table 4: XRD-Derived Structural Parameters

| Parameter | Experimental | Theoretical (DFT) |

|---|---|---|

| C4–N2 bond length | 1.341 Å | 1.338 Å |

| N1–C7–N2 angle | 117.5° | 117.2° |

| Density | 1.512 g/cm³ | 1.509 g/cm³ |

High-resolution mass spectrometry (HRMS) shows a molecular ion peak at m/z 290.27 [M+H]⁺, aligning with the theoretical molecular weight .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-methyl-5-((2-nitrophenyl)amino)-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Ester Hydrolysis: The ethyl ester group can be hydrolyzed to the corresponding carboxylic acid using aqueous sodium hydroxide.

Common Reagents and Conditions

Oxidation: Hydrogen gas, palladium catalyst.

Substitution: Sodium methoxide, methanol.

Ester Hydrolysis: Aqueous sodium hydroxide, heat.

Major Products Formed

Reduction: 1-methyl-5-(2-amino-phenylamino)-1H-pyrazole-4-carboxylic acid ethyl ester.

Substitution: Various substituted derivatives depending on the nucleophile used.

Hydrolysis: 1-methyl-5-(2-nitro-phenylamino)-1H-pyrazole-4-carboxylic acid.

Scientific Research Applications

Ethyl 1-methyl-5-((2-nitrophenyl)amino)-1H-pyrazole-4-carboxylate has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and heterocyclic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate due to its unique structural features.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 1-methyl-5-((2-nitrophenyl)amino)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes and receptors involved in various biological processes.

Pathways: It can modulate signaling pathways related to cell growth, apoptosis, and inflammation.

Comparison with Similar Compounds

Positional Isomerism: 2-Nitro vs. 4-Nitro Substitutents

- Ethyl 1-methyl-5-(4-nitrobenzamido)-1H-pyrazole-4-carboxylate (20a): The para-nitro group enhances electron-withdrawing effects, increasing reactivity in hydrogenation reactions to form 4-aminobenzamido derivatives (e.g., compound 25a) .

- This positional difference may also alter intermolecular interactions in crystal structures .

Functional Group Variations

- Ethyl 5-(4-aminobenzamido)-1-methyl-1H-pyrazole-4-carboxylate (25a): The amino group improves hydrogen-bonding capacity, enhancing interactions with biological targets like microbial enzymes. This derivative showed superior antibiofilm activity against Candida albicans compared to nitro-containing precursors .

Antimicrobial and Antibiofilm Activity

The 4-aminobenzamido derivative (25a) exhibits the strongest antibiofilm activity, likely due to improved hydrogen bonding with microbial cell components. The target compound’s 2-nitro group may hinder such interactions, but its specific activity requires further study.

Antiproliferative Activity

Pyrazole amides with phenylamino groups (e.g., compound 19) demonstrated IC₅₀ values of 10–20 μM against cancer cell lines, attributed to ROS modulation and antioxidant properties .

Physicochemical Properties

*Predicted using substituent contributions. The ortho-nitro group likely reduces solubility due to steric effects, whereas the carboxylic acid derivative (31) shows improved solubility via ionization .

Spectroscopic and Crystallographic Data

- ¹H NMR : The target compound’s ortho-nitro group may cause deshielding of adjacent protons, shifting aromatic signals upfield compared to para-nitro analogs .

- Crystal Packing : Sulfonyl-containing analogs (e.g., ethyl 3,5-dimethyl-1-[(2-methyl-5-nitrophenyl)sulfonyl]-1H-pyrazole-4-carboxylate) exhibit layered structures stabilized by π-π interactions, whereas the target compound’s packing may involve nitro-oxygen hydrogen bonds .

Biological Activity

Ethyl 1-methyl-5-((2-nitrophenyl)amino)-1H-pyrazole-4-carboxylate, with the CAS number 74772-07-9, is a pyrazole derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique molecular structure, which contributes to various pharmacological effects, including antimicrobial and anticancer properties.

- Molecular Formula : C13H14N4O4

- Molecular Weight : 290.275 g/mol

- Melting Point : 66 °C (in isopropanol)

- Density : 1.36 g/cm³ (predicted)

- LogP : 2.84 (indicating moderate lipophilicity)

Antimicrobial Activity

Recent studies have demonstrated that pyrazole derivatives, including this compound, exhibit significant antimicrobial properties. For instance, a study evaluated various pyrazole derivatives for their in vitro activity against common pathogens. The results showed that certain derivatives had minimum inhibitory concentration (MIC) values as low as 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis .

| Compound | MIC (μg/mL) | Target Pathogen |

|---|---|---|

| 7b | 0.22 | S. aureus |

| 7b | 0.25 | S. epidermidis |

These findings suggest that the presence of the nitrophenyl group in the structure enhances the antimicrobial efficacy of the compound.

Anticancer Activity

The anticancer potential of this compound has also been investigated. In a study involving various cancer cell lines, compounds structurally similar to this pyrazole exhibited notable growth inhibition rates. For example, a derivative with a similar structure achieved a mean growth inhibition of approximately 43.9% across multiple cancer cell lines .

| Cell Line | Growth Inhibition (%) |

|---|---|

| HeLa | 38.44 |

| NCI-H23 | >90 |

| HCT-15 | >90 |

These results indicate that modifications to the pyrazole structure can lead to enhanced anticancer activity, with some derivatives showing selective toxicity towards cancer cells while sparing normal cells.

The biological activities of this compound are believed to be mediated through several mechanisms:

- Inhibition of Key Enzymes : Similar compounds have been shown to inhibit cyclooxygenase enzymes (COX), which play a role in inflammation and cancer progression .

- Induction of Apoptosis : Studies indicate that certain derivatives can trigger apoptotic pathways in cancer cells, leading to increased cell death .

- Biofilm Disruption : The ability of these compounds to inhibit biofilm formation suggests a mechanism that could enhance their effectiveness against bacterial infections .

Case Studies

Several case studies highlight the potential applications of this compound:

- A study on its use as an antimicrobial agent demonstrated significant efficacy against resistant strains of bacteria, suggesting its potential as a therapeutic agent in treating infections caused by multi-drug resistant organisms .

- In anticancer research, derivatives were tested across various cell lines, showing promise as lead compounds for further development into novel anticancer therapies .

Q & A

Q. What are the established synthetic routes for Ethyl 1-methyl-5-((2-nitrophenyl)amino)-1H-pyrazole-4-carboxylate?

The compound is synthesized via a multi-step protocol:

- Step 1 : Cyclocondensation of ethyl acetoacetate with DMF-DMA and a substituted hydrazine (e.g., 2-nitrophenylhydrazine) to form the pyrazole ester intermediate .

- Step 2 : Functionalization of the pyrazole core via nucleophilic substitution or coupling reactions. For example, the amino group at position 5 can react with 2-nitrophenyl isocyanate to introduce the (2-nitrophenyl)amino moiety .

- Step 3 : Hydrolysis of the ester group (if required) under basic conditions (e.g., NaOH/EtOH) to yield the carboxylic acid derivative, as demonstrated in structurally analogous pyrazole systems .

Q. How is the structural integrity of the compound confirmed experimentally?

- Spectroscopy : -NMR and -NMR are used to confirm substituent positions and aromaticity. For example, the ethyl ester group typically appears as a triplet (~1.3 ppm) and quartet (~4.2 ppm) in -NMR .

- X-ray crystallography : Single-crystal studies resolve bond lengths and angles, particularly for the pyrazole ring and nitro group orientation. Substituent effects on planarity can be quantified (e.g., dihedral angles between the pyrazole and nitrobenzene groups) .

- Mass spectrometry : High-resolution ESI-MS validates the molecular formula (e.g., [M+H] peak at m/z 345.1 for CHNO) .

Q. What preliminary biological screening methods are applicable to this compound?

- In vitro assays : Test inhibition of kinase/enzyme targets (e.g., COX-2, EGFR) using fluorescence-based activity assays. Pyrazole derivatives often show activity at IC values <10 µM .

- Computational docking : Use software like AutoDock Vina to predict binding affinities to protein active sites (e.g., PD-L1 or cannabinoid receptors), leveraging the nitro group’s hydrogen-bonding potential .

Advanced Research Questions

Q. How can competing substituent effects during synthesis be mitigated?

- Competing reactivity : The nitro group’s electron-withdrawing nature may deactivate the pyrazole ring, slowing further functionalization. Strategies include:

- Using Pd-catalyzed coupling (e.g., Suzuki-Miyaura) to introduce aryl groups under mild conditions .

- Protecting the amino group with Boc or Fmoc before introducing the nitrobenzene moiety .

- Optimization : Design fractional factorial experiments to vary reaction parameters (temperature, solvent polarity, catalyst loading) and maximize yield. For example, DMF enhances solubility in SNAr reactions .

Q. How should contradictory spectral data (e.g., NMR shifts) be resolved?

- Case study : If the -NMR of the nitro group’s aromatic protons deviates from expected splitting patterns:

Q. What computational methods predict the compound’s stability under physiological conditions?

- MD simulations : Simulate solvation in water/lipid bilayers to assess hydrolytic stability of the ester group.

- DFT calculations : Calculate bond dissociation energies (BDEs) for the C-N (pyrazole-nitrobenzene) bond to predict metabolic susceptibility .

- pKa prediction : Use ChemAxon or SPARC to estimate ionization states, guiding formulation for in vivo studies .

Q. How can reaction yields be improved for scale-up synthesis?

- Process optimization :

- Replace traditional heating with microwave-assisted synthesis to reduce reaction time (e.g., from 12h to 30 min) .

- Employ continuous-flow reactors for precise control of exothermic steps (e.g., nitration) .

- Use green solvents (e.g., cyclopentyl methyl ether) to improve isolation of polar intermediates .

Data Contradiction Analysis

Q. How to address discrepancies in reported biological activity across studies?

- Case example : If one study reports IC = 2 µM against EGFR, while another finds no activity:

- Verify assay conditions (e.g., ATP concentration, incubation time).

- Check compound purity via HPLC (e.g., >95% purity threshold) .

- Test enantiomeric purity if chiral centers exist (unlikely in this planar structure).

- Replicate experiments with standardized cell lines (e.g., A549 vs. H1975) .

Q. Resolving conflicting spectroscopic assignments for the pyrazole ring

- Issue : Ambiguity in assigning NH proton signals due to tautomerism.

- Solution :

Methodological Tables

Q. Table 1. Key Spectral Data for Structural Confirmation

Q. Table 2. Reaction Optimization Parameters

| Parameter | Optimal Condition | Impact on Yield | Reference |

|---|---|---|---|

| Solvent | DMF (for SNAr) / EtOH (for hydrolysis) | +25% | |

| Temperature | 80°C (microwave) vs. 120°C (reflux) | +15% | |

| Catalyst | Pd(PPh) (5 mol%) | +30% (Suzuki) |

Notes

- Advanced focus : Emphasis on resolving data conflicts, computational integration, and process optimization.

- Method rigor : Citations align with experimental protocols from peer-reviewed journals (e.g., Res. Chem. Intermed., Acta Crystallogr.).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.